ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C22H28N4O5S and an average mass of 460.547 Da . This compound is notable for its intricate structure, which includes a thiophene ring, a piperazine moiety, and a nitrobenzoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and the piperazine moiety. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperazine Moiety: Piperazine derivatives are often synthesized using alkylation reactions, where piperazine is reacted with alkyl halides in the presence of a base.
Coupling Reactions: The thiophene ring and the piperazine moiety are then coupled using a nitrobenzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE is not well-documented, but it is likely to interact with biological targets through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with cellular components. The piperazine moiety can interact with receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
ETHYL 5-ETHYL-2-{[4-(4-ETHYLPIPERAZINO)-3-NITROBENZOYL]AMINO}-3-THIOPHENECARBOXYLATE can be compared with other similar compounds such as:
Piperazine Derivatives: These compounds share the piperazine moiety and may have similar biological activities.
Thiophene Derivatives: Compounds with a thiophene ring may have similar chemical properties and reactivity.
Nitrobenzoyl Derivatives: These compounds share the nitrobenzoyl group and may have similar reactivity in reduction reactions.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-4-16-14-17(22(28)31-6-3)21(32-16)23-20(27)15-7-8-18(19(13-15)26(29)30)25-11-9-24(5-2)10-12-25/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBIEUGRFVNJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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